2,5-Bis(aminomethyl)tetrahydrofuran
Overview
Description
2,5-Bis(aminomethyl)tetrahydrofuran, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biofuel Precursors : A study by Fulignati et al. (2022) demonstrated the conversion of 5-hydroxymethylfurfural into derivatives like 2,5-bis(hydroxymethyl)furan and 2,5-bis(hydroxymethyl)tetrahydrofuran, offering potential as biofuel precursors (Fulignati et al., 2022).
Biobased Polyesters : In the field of polymer chemistry, Jiang et al. (2014) explored the enzymatic synthesis of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block, achieving novel molecular weights with potential industrial applications (Jiang et al., 2014).
X-ray Crystal Structures : Wang et al. (2005) studied 2,5-bis(diethyl-3′-indolyl)methylfuran and its N,N′-dimetallated complexes, providing insights into their synthesis and crystal structures (Wang et al., 2005).
Biorefinery Applications : Nakagawa et al. (2013) reported on the catalytic reduction of biomass-derived furanic compounds to produce valuable products like cyclopentanone and hexanediol, relevant for biorefinery applications (Nakagawa et al., 2013).
Organic Synthesis : Xia et al. (2010) highlighted the potential of a solvated bis-amide derivative of 2,5-Bis(aminomethyl)tetrahydrofuran in organic synthesis, particularly due to its chiral amino acid ester structure (Xia et al., 2010).
Selective Synthesis : Yongming et al. (2018) demonstrated an efficient method for synthesizing 2,5-bis(aminomethyl)furan from biomass-derived materials, highlighting its high selectivity and yield (Yongming et al., 2018).
Natural Product Synthesis : Wysocki et al. (2006) synthesized bis(tetrahydrofuran) stereoisomers, some of which are components in biologically active natural products (Wysocki et al., 2006).
Antagonistic Activity : Biftu et al. (1986) identified a derivative of this compound as a potent platelet-activating factor antagonist (Biftu et al., 1986).
Mechanism of Action
Target of Action
It’s known that this compound includes amino groups as functional groups, which suggests it may interact with various biological targets .
Biochemical Pathways
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran involves a sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process is enhanced by the surface acidity on the HZSM-5 support . The high selectivity of this reaction is likely due to the controlled reaction pathway over Rh/HZSM-5 .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that this compound is useful as epoxy resin curing agents or intermediate raw materials of compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , suggesting that moisture in the environment could affect its stability. Furthermore, the compound’s synthesis involves a sequence of dehydration–hydrogenation , which could be influenced by temperature and pressure conditions.
Future Directions
The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
IUPAC Name |
[5-(aminomethyl)oxolan-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467021 | |
Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66918-21-6 | |
Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2,5-Bis(aminomethyl)tetrahydrofuran in material science?
A1: this compound is a valuable diamine monomer used in the synthesis of polyimides. [] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications, including aerospace components, microelectronics, and high-temperature coatings. [] The incorporation of this compound into the polyimide backbone can potentially influence the polymer's flexibility, solubility, and other properties.
Q2: How does the stereochemistry of this compound influence its use in supramolecular chemistry?
A2: The stereochemistry of this compound plays a crucial role in its application for synthesizing chiral macrocycles. The research highlights the use of enantiomerically pure (+)-(2S,5S)-trans-2,5-Bis(aminomethyl)tetrahydrofuran as a building block for creating a tetraazacrown ether with D4 symmetry. [] This specific configuration allows for the controlled assembly of a macrocycle with a defined shape and chirality, which is essential for applications in enantioselective catalysis, molecular recognition, and chiral separation.
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